N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings. It has potential applications in medicinal chemistry . The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of nitrogen in the pyrazolo and piperidine rings, as well as the amine group, suggests that this compound could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Antimicrobial and Anticancer Agents : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, demonstrating significant antimicrobial and anticancer activities. These compounds showed higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity, highlighting the potential for the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antitumor, Antifungal, and Antibacterial Sites Identification : Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives with varied primary amines, resulting in compounds with significant biological activity against breast cancer and microbes. This study underscores the potential pharmacophore sites for antitumor, antifungal, and antibacterial activity, indicating a broad spectrum of biological applications (Titi et al., 2020).
Anticancer Activity : Abdellatif et al. (2014) focused on synthesizing new pyrazolo[3,4-d]pyrimidin-4-one derivatives and evaluating their anticancer activity. Particularly, one compound demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the potential for cancer therapy development (Abdellatif et al., 2014).
Synthesis of Novel Heterocyclic Compounds
Novel Heterocyclic Synthesis : Research on the synthesis of new heterocyclic compounds with potential bioactivity is a significant area of interest. For example, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, assessing their cytotoxic and 5-lipoxygenase inhibition activities. This work demonstrates the versatility of pyrazolopyrimidine derivatives in medicinal chemistry, offering a pathway to discovering new therapeutic agents (Rahmouni et al., 2016).
Linked Heterocyclic Compounds : The synthesis of linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. Such compounds, as synthesized by Reddy et al. (2010), underscore the therapeutic potential of heterocyclic chemistry in developing new antimicrobial agents (Reddy et al., 2010).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWWRVHUJCCETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.